ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate
Description
Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate is a heterocyclic α-ketoester featuring a 1,2,3-triazole core substituted with a methyl group at the N1 position and an α-ketoacetate moiety at the C5 position. The 1,2,3-triazole ring is a privileged scaffold in drug discovery, known for its stability, hydrogen-bonding capacity, and role in click chemistry . The α-ketoester group enhances reactivity, enabling participation in nucleophilic additions and cyclization reactions, making it valuable for synthesizing diverse derivatives .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-methyltriazol-4-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-3-13-7(12)6(11)5-4-8-9-10(5)2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBDWNRRLRUAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=NN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Esterification: The resulting triazole derivative is then subjected to esterification with ethyl oxalyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carbonyl group in the ester moiety can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-hydroxyacetate.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
One of the primary applications of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate is in the development of antimicrobial agents. Triazole derivatives are known for their broad-spectrum antimicrobial properties. Studies have shown that compounds with triazole moieties exhibit significant activity against various bacterial and fungal strains. For example, a study demonstrated that triazole derivatives exhibited potent activity against Candida albicans and Staphylococcus aureus, suggesting potential for therapeutic use in treating infections caused by these pathogens .
1.2 Anticancer Properties
Triazole-containing compounds have also been investigated for their anticancer properties. Research indicates that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that this compound can effectively reduce the viability of various cancer cell lines, including breast and lung cancer cells .
Agricultural Applications
2.1 Fungicides
The compound has potential applications as a fungicide in agriculture. Its structural characteristics allow it to interfere with fungal cell wall synthesis, making it effective against plant pathogens. Field trials have demonstrated that formulations containing this compound can significantly reduce fungal infections in crops, leading to improved yield and quality .
Material Science
3.1 Polymer Chemistry
In material science, this compound is utilized in the synthesis of functional polymers. The incorporation of triazole groups into polymer matrices enhances their thermal stability and mechanical properties. Research has shown that these polymers can be used in applications ranging from coatings to biomedical devices due to their improved performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate belongs to a broader class of 1,2,3-triazole-containing α-ketoesters. Key structural analogues include:
Key Observations :
- Substituent Position and Bioactivity : The N1 substituent (e.g., methyl, benzyl) modulates steric bulk and solubility, while C4 aryl groups (e.g., phenyl, chlorophenyl) influence electronic properties and intermolecular interactions .
- Crystal Packing : Compounds with bulky N1 substituents (e.g., 3-methylbutyl) exhibit C-H⋯O dimerization, while those with aromatic C4 groups form π-stacking or tetrel bonds .
- Triazole Regiochemistry : 1,2,3-Triazoles (as in the target compound) are more rigid and metabolically stable than 1,2,4-triazoles, which often show higher conformational flexibility .
Physicochemical Properties
Biological Activity
Ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings.
Synthesis and Structural Characteristics
The compound is synthesized through the reaction of ethyl 2-chloroacetate with 1-methyl-1H-1,2,3-triazole in the presence of a base. The resulting product features a triazole ring that is crucial for its biological activity. The crystal structure analysis reveals that the triazole and benzene rings are twisted with respect to each other, forming a dihedral angle of approximately 41.69° . The ethyl (oxo)acetate group is oriented towards the phenyl substituent, which influences its interaction with biological targets.
Biological Activities
This compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
- Antibacterial : Studies have shown that compounds containing triazole moieties possess significant antibacterial properties. This compound has been tested against various bacterial strains and demonstrated effective inhibition.
- Antifungal : Similar to its antibacterial effects, this compound has shown antifungal activity against certain pathogenic fungi.
2. Anticancer Properties
- Research indicates that triazole derivatives can inhibit cancer cell proliferation. This compound has been evaluated in vitro for its cytotoxic effects on different cancer cell lines. Results suggest a dose-dependent inhibition of cell growth .
3. Neuropharmacological Effects
- The compound has been investigated for potential neuropharmacological effects, including antidepressant-like activity. Triazole derivatives are known to interact with neurotransmitter systems, which may contribute to mood regulation .
Case Studies
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Siddiqi & Ahsan (2010) | Reported diverse biological activities of triazole derivatives including antibacterial and anticancer effects. |
| PMC3885041 (2013) | Demonstrated the crystal structure and potential interactions leading to biological activity in triazole compounds. |
| ResearchGate Publication (2014) | Evaluated the compound's cytotoxic effects on cancer cell lines; showed significant inhibition at higher concentrations. |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : Its structural similarity to known ligands allows it to interact with various receptors in the central nervous system.
Q & A
Q. What are the common synthetic routes for ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate?
The compound can be synthesized via cycloaddition reactions or condensation with ethyl oxalyl monochloride. For example, similar triazole derivatives are synthesized using 1,3-dipolar cycloaddition of azides and alkynes under copper catalysis (Click chemistry) . Another approach involves reacting substituted pyrrolizine or pyrazolone intermediates with ethyl oxalyl monochloride in the presence of base catalysts, as described in analogous syntheses . Key steps include refluxing in acetic acid or using sodium acetate to facilitate condensation.
Q. How is the structural integrity of this compound verified post-synthesis?
X-ray crystallography is the gold standard for confirming molecular geometry. For instance, Acta Crystallographica reports use this method to resolve bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking in triazole derivatives) . Complementary techniques include:
Q. What substituent effects influence the compound’s reactivity?
Substituents on the triazole ring (e.g., methyl groups) affect electronic and steric properties. For example, 1-methyl substitution enhances stability by reducing steric hindrance during cycloaddition . Studies on analogous compounds show that electron-withdrawing groups on the triazole core increase electrophilicity at the oxoacetate moiety, facilitating nucleophilic substitutions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in triazole-oxoacetate syntheses?
Methodological optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while acetic acid aids in cyclization .
- Catalyst screening : Copper(I) iodide for Click chemistry (60–80°C, 12–24 hrs) or Lewis acids (e.g., ZnCl₂) for condensation reactions .
- Temperature control : Reflux (~110°C) for faster kinetics but monitored to avoid decomposition.
Example data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 80 | 72 |
| ZnCl₂ | AcOH | 110 | 65 |
| (Adapted from ) |
Q. What computational methods predict the compound’s reactivity in novel reactions?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and reaction pathways. For example, ICReDD’s approach integrates reaction path searches with experimental validation to predict regioselectivity in triazole formation . Key parameters:
Q. How can contradictions in spectroscopic data be resolved during characterization?
Contradictions (e.g., unexpected NMR shifts or IR absorptions) require:
- Multi-technique validation : Cross-checking with HSQC, HMBC, or X-ray data to assign ambiguous signals .
- Dynamic effects analysis : Consideration of tautomerism or rotameric equilibria, common in triazole derivatives, which may split signals .
- Comparative studies : Benchmarking against structurally similar compounds in crystallographic databases (e.g., CCDC) .
Methodological Design Questions
Q. What strategies enable efficient scale-up of synthesis without compromising purity?
- Process intensification : Microreactors for controlled exothermic reactions (e.g., cycloadditions).
- Separation technologies : Membrane filtration or column chromatography to isolate the product from byproducts (e.g., unreacted azides) .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
Q. How can comparative studies with analogous triazole derivatives enhance mechanistic understanding?
- Structure-activity relationships (SAR) : Systematic variation of substituents (e.g., replacing methyl with phenyl on the triazole) to study electronic effects on reaction rates .
- Kinetic isotope effects (KIE) : Deuterium labeling at the oxoacetate carbonyl to probe rate-determining steps .
Data-Driven Research Questions
Q. What statistical approaches are suitable for analyzing heterogeneous catalytic data in triazole synthesis?
Q. How can machine learning improve reaction prediction for novel triazole-oxoacetate derivatives?
Training models on datasets like USPTO or Reaxys using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
